molecular formula C9H7ClN2O3 B1395439 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride CAS No. 1354960-39-6

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Cat. No. B1395439
M. Wt: 226.61 g/mol
InChI Key: GUIWVDSSCBZVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride” is a complex organic molecule that contains a pyridine ring and an oxazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxazole rings, which are aromatic and therefore contribute to the compound’s stability . The carboxylic acid group (-COOH) is a polar functional group, which could lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and oxazole rings, as well as the carboxylic acid group. The pyridine ring is electron-deficient and can act as a weak base, while the oxazole ring is electron-rich and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents . The aromatic rings could contribute to the compound’s stability and resistance to oxidation .

Future Directions

The study of pyridine and oxazole derivatives is a vibrant field in medicinal chemistry, and new synthetic methods and applications are continually being developed . This compound, with its combination of functional groups, could be a valuable starting point for the synthesis of new biologically active molecules.

properties

IUPAC Name

3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWVDSSCBZVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Reactant of Route 5
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Reactant of Route 6
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

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